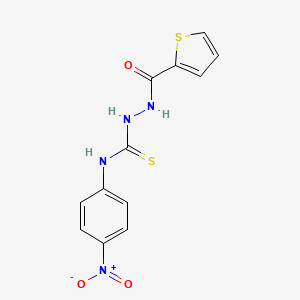

N-(4-nitrophenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-nitrophenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Nitrophenyl Thienylcarbamothioic Acid Hydrazide (NPTH) and is a yellow crystalline powder.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of 5-hydroxy-2-pyrazolines and their analogs using compounds containing strong electron-withdrawing substituents, such as 4-nitrophenyl groups, in reactions with hydrazine derivatives. These compounds serve as stable intermediates for the synthesis of pyrazoles or their tautomers (hydrazones), highlighting their utility in heterocyclic chemistry (Zelenin et al., 2002).

DNA Binding and Anticancer Activity

Thiazole derivatives linked with N-phenylmorpholine moiety, synthesized from related hydrazinecarbothioamide derivatives, have shown potential in binding to SS-DNA through an intercalation binding mode. These derivatives demonstrated remarkable efficacy against microbes and cancer cells, indicating their potential in developing new therapeutic agents (Farghaly et al., 2020).

Corrosion Inhibition

Thiosemicarbazides, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal their potential in protecting metals from corrosion, an application critical in industrial settings (Ebenso et al., 2010).

Antimicrobial and Molecular Modeling Studies

Nickel(II) complexes of novel thiosemicarbazone compounds have been synthesized and characterized, showing significant antimicrobial activities. Molecular modeling aids in understanding the structural basis of these activities, providing insights into the design of new antimicrobial agents (AlJahdali, 2013).

Analyse Biochimique

Biochemical Properties

N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The interaction between N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide and these bacterial enzymes disrupts their normal function, leading to bacterial cell death. Additionally, this compound has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

The effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide has been observed to influence cell signaling pathways and gene expression. It modulates the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cellular metabolism and survival .

Molecular Mechanism

At the molecular level, N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . This compound also interacts with mammalian proteins involved in oxidative stress response, enhancing their activity and promoting the scavenging of reactive oxygen species . These interactions result in the modulation of gene expression and cellular metabolism, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes and changes in metabolic pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide.

Dosage Effects in Animal Models

The effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations. Therefore, careful consideration of dosage is essential when using this compound in experimental studies.

Metabolic Pathways

N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress response and energy production . These interactions highlight the compound’s role in maintaining cellular redox balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in regions with high oxidative stress, such as mitochondria and peroxisomes, where it exerts its antioxidant effects . The localization and accumulation of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is localized in specific subcellular compartments, including mitochondria and peroxisomes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . Within these compartments, the compound interacts with key enzymes and proteins involved in oxidative stress response and energy metabolism . The subcellular localization of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is essential for its biological function and therapeutic efficacy.

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S2/c17-11(10-2-1-7-21-10)14-15-12(20)13-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,14,17)(H2,13,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVIESQJZOHAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2641333.png)

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N-methyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2641340.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)